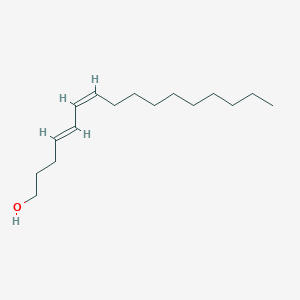

4E,6Z-Hexadecadien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158734-36-2 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.42 |

IUPAC Name |

(4E,6Z)-hexadeca-4,6-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-13,17H,2-9,14-16H2,1H3/b11-10-,13-12+ |

SMILES |

CCCCCCCCCC=CC=CCCCO |

Purity |

≥95% |

Origin of Product |

United States |

Biological Occurrence and Pheromone Blend Characterization of 4e,6z Hexadecadien 1 Ol

Identification of 4E,6Z-Hexadecadien-1-ol as a Pheromone Component in Stathmopoda masinissa

(4E,6Z)-Hexadecadien-1-ol has been identified as a key component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. nih.govresearchgate.netnih.govmedchemexpress.com This insect is recognized as a pest of persimmon fruits in East Asia. nih.govresearchgate.net

Initial research involving gas chromatography coupled with an electroantennographic detector (GC-EAD) on a hexane (B92381) extract from the pheromone glands of female S. masinissa revealed three electroantennogram (EAG)-active components. nih.govresearchgate.net These compounds were subsequently identified as (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH), along with its corresponding aldehyde, (4E,6Z)-4,6-hexadecadienal (E4,Z6-16:Ald), and acetate (B1210297), (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc). nih.govresearchgate.net The identification was confirmed through mass spectral analysis, gas chromatography retention times, and microchemical tests. nih.govresearchgate.net A distinctive base peak at m/z 84 in the mass spectrum of the aldehyde was a crucial clue suggesting a 4,6-diene structure. nih.govresearchgate.netnih.govresearchgate.net

Subsequent studies on the Korean population of S. masinissa also identified (E4,Z6)-4,6-hexadecadien-1-ol and (E4,Z6)-4,6-hexadecadienyl acetate as the two primary components of the sex pheromone. gnu.ac.kr However, in this population, (E4,Z6)-4,6-hexadecadienal was not detected. researchgate.net

Co-occurrence and Synergistic Components within Natural Pheromone Blends

The effectiveness of a pheromone often relies on a precise blend of multiple components. Research has shown that other related compounds co-occur with this compound and can have synergistic or other interactive effects.

In studies of the Japanese population of Stathmopoda masinissa, (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc) was identified as a major component alongside the alcohol and aldehyde. nih.govresearchgate.net Laboratory bioassays indicated that E4,Z6-16:OAc alone could elicit significant behavioral activity in male moths, and preliminary field trials confirmed its attractiveness as a single component. nih.govresearchgate.net The addition of the alcohol and aldehyde did not appear to enhance the acetate's activity in these initial laboratory tests. nih.govresearchgate.net

For the Korean population of S. masinissa, a blend of (E4,Z6)-4,6-hexadecadienyl acetate and (E4,Z6)-4,6-hexadecadien-1-ol was identified, with a ratio of approximately 10–15:90–85. researchgate.net In this population, neither component was attractive on its own in field tests, highlighting the necessity of the blend. researchgate.net

The table below summarizes the identified hexadecadienyl acetate derivatives in the pheromone blend of S. masinissa from different populations.

| Compound | Population | Role/Activity |

| (4E,6Z)-4,6-Hexadecadienyl acetate | Japanese | Elicits male behavioral activity; attractive as a single component in preliminary field trials. nih.govresearchgate.net |

| (E4,Z6)-4,6-Hexadecadienyl acetate | Korean | A key component of the pheromone blend along with the corresponding alcohol; not attractive alone. gnu.ac.krresearchgate.net |

(4E,6Z)-4,6-Hexadecadienal (E4,Z6-16:Ald) was identified as one of the three EAG-active components in the pheromone gland extracts of the Japanese population of S. masinissa. nih.govresearchgate.net While the acetate was the primary attractant in initial lab and field tests, the precise role of the aldehyde as a lure component for field use required further investigation. nih.govresearchgate.net

Further research on the Korean population of S. masinissa explored the effect of E4,Z6-16:Ald. gnu.ac.kr It was found that this aldehyde elicited a strong antennal response in males, comparable to the other two pheromone components. gnu.ac.kr Field tests demonstrated that adding E4,Z6-16:Ald to a mixture of the acetate and alcohol, or to the acetate alone, significantly increased the attraction of male moths compared to the two-component pheromone blend used for the Korean population. gnu.ac.kr This suggests that E4,Z6-16:Ald acts as a synergist for the Korean population, similar to its role in the Japanese population. gnu.ac.kr

The following table details the findings related to hexadecadienal derivatives in the pheromone blend of S. masinissa.

| Compound | Population | Role/Activity |

| (4E,6Z)-4,6-Hexadecadienal | Japanese | Identified as an EAG-active component; its role in field attraction required further study. nih.govresearchgate.net |

| (E4,Z6)-4,6-Hexadecadienal | Korean | Acts as a synergist, enhancing the attractiveness of the primary pheromone components. gnu.ac.kr |

Research on Hexadecadienyl Acetate Derivatives in Pheromone Blends

Stereoisomeric Purity and Natural Variation in Pheromone Production

The biological activity of pheromones is highly dependent on their specific stereochemistry. For S. masinissa, the (4E,6Z)-isomer of the hexadecadienyl compounds was found to elicit the strongest EAG responses among the four possible geometrical isomers. nih.govresearchgate.net The synthesis of these isomers with high stereochemical purity has been a focus of chemical research to confirm their structure and for use in pest management strategies. researchgate.netresearchgate.net Syntheses have been developed to achieve high isomeric purities, often exceeding 99%. researchgate.netresearchgate.net

There is also evidence of natural variation in pheromone production between different geographic populations of S. masinissa. As noted, the Japanese population was found to produce a three-component blend including the aldehyde, while the Korean population's blend was initially characterized as having two components (the acetate and alcohol). gnu.ac.krresearchgate.net Furthermore, a lure based on the single acetate component, which was attractive to the Japanese population, was not effective for the Korean population, indicating a clear difference in the optimal attractive blend. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Hexadecadienol Production

General Principles of Lepidopteran Pheromone Biosynthesis

The production of sex pheromones in moths is a specialized offshoot of the organism's primary fatty acid metabolism. researchgate.netnih.govfrontiersin.orgnih.gov Most moth pheromones are straight-chain C10 to C18 unsaturated compounds with a terminal functional group, such as an alcohol, aldehyde, or acetate (B1210297) ester. oup.comnih.govpnas.orgtandfonline.com The biosynthetic journey typically starts with the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA. nih.govfrontiersin.orgcapes.gov.brusda.gov

This foundational pathway is then diverted toward pheromone production through a series of key enzymatic steps occurring within the specialized pheromone gland of the female moth. tandfonline.compnas.orgpnas.org These steps include:

Desaturation: The introduction of one or more double bonds into the fatty acyl-CoA chain at specific positions and with specific stereochemistry (Z or E). nih.govfrontiersin.orgpnas.org

Chain-shortening: Limited rounds of β-oxidation to reduce the carbon chain length, which can occur before or after desaturation. tandfonline.compnas.orgresearchgate.net

Reduction: The conversion of the fatty acyl-CoA's carbonyl group to an alcohol, catalyzed by fatty acyl reductases (FARs). nih.govfrontiersin.org

Functional Group Modification: Further enzymatic modifications, such as oxidation of the alcohol to an aldehyde or esterification to an acetate, can occur to generate the final pheromone components. nih.govfrontiersin.orgnih.gov

The remarkable diversity of pheromone signals among different moth species is largely achieved through variations in these conserved enzymatic steps, particularly the regio- and stereospecificity of the desaturase enzymes. pnas.orgpnas.orgpnas.orgpnas.org

Role of Desaturases in Polyunsaturated Fatty Alcohol Biosynthesis

Desaturases are critical enzymes that introduce double bonds into the fatty acyl chain, and their evolution has been a significant driver in the diversification of moth pheromones. pnas.orgpnas.orgpnas.orgresearchgate.net These enzymes, typically located in the endoplasmic reticulum, exhibit high specificity for the position (regiospecificity) and geometry (stereospecificity) of the double bond they create. nih.govpnas.org

The biosynthesis of conjugated diene pheromones, such as (4E,6Z)-Hexadecadien-1-ol, often involves sequential desaturation steps. nih.govpnas.orgslu.se For instance, the pathway to produce bombykol (B110295), (E,Z)-10,12-hexadecadien-1-ol, in the silkmoth Bombyx mori, involves two consecutive desaturations of palmitic acid. nih.govpnas.orgnih.gov A similar process is observed in the codling moth, Cydia pomonella, for the synthesis of its (E,E)-8,10-dodecadienol pheromone. slu.senih.gov

The creation of a conjugated diene system, where double bonds are separated by a single bond, is a less common but crucial modification in pheromone biosynthesis. pnas.org This process often involves a unique 1,4-desaturation mechanism acting on a mono-unsaturated precursor. pnas.orgnih.gov

In the well-studied case of bombykol biosynthesis, a single bifunctional desaturase, Bm-desat1, is responsible for both the initial Δ11 desaturation of palmitoyl-CoA to produce a Z11-monoene intermediate and the subsequent Δ10,12-desaturation that forms the conjugated (E,Z)-10,12 diene system. nih.govpnas.org This highlights how a single enzyme can possess multiple catalytic activities to generate a complex final product. The evolution of desaturases with novel regio- and stereospecificities, such as Δ5 nih.gov and Δ14 desaturases pnas.org, has played a fundamental role in generating the vast array of species-specific pheromone signals observed in Lepidoptera. pnas.orgpnas.org

The biosynthesis of conjugated dienes like (4E,6Z)-Hexadecadien-1-ol likely follows a similar logic, requiring specific desaturases capable of introducing double bonds at the C4 and C6 positions with the correct E and Z configurations, respectively. While the specific enzymes for this compound are not as extensively characterized as those for bombykol, the principles of sequential and highly specific desaturation reactions are conserved.

Fatty Acyl Reductase Involvement in 4E,6Z-Hexadecadien-1-ol Formation

The final step in the formation of fatty alcohol pheromones is the reduction of the fatty acyl-CoA precursor to its corresponding alcohol. This critical conversion is catalyzed by a class of enzymes known as fatty acyl reductases (FARs). researchgate.netnih.govfrontiersin.orgoup.com These enzymes are part of an evolutionarily conserved gene family but have evolved specialized functions in insect pheromone biosynthesis. researchgate.net Pheromone gland-specific FARs (pgFARs) form a distinct clade and show specific adaptations in gene structure and substrate selectivity. researchgate.netbohrium.com

Functional assays in yeast have demonstrated that pgFARs can exhibit distinct specificities. For example, in Spodoptera exigua, two different pgFARs were identified: SexpgFAR I showed higher efficiency for reducing C16 fatty acyl precursors, while SexpgFAR II was more effective with C14 substrates. bohrium.com This suggests that some moth species utilize multiple reductases to produce their specific multicomponent pheromone blends. bohrium.com In other species, a single FAR may act on a variety of precursors made available by upstream enzymes like desaturases and chain-shortening enzymes. pnas.org

The formation of (4E,6Z)-Hexadecadien-1-ol from its immediate precursor, (4E,6Z)-hexadecadienoyl-CoA, is accomplished by such a pgFAR. The reductase specifically targets the carbonyl group of the fatty acyl-CoA, reducing it to a primary alcohol without altering the conjugated diene system of the carbon chain. The pgFAR from the silkmoth, Bombyx mori, for example, shows a strong preference for the bombykol precursor, (E,Z)-10,12–16:acid. uva.nlcanada.ca

Genetic and Molecular Regulation of Pheromone Biosynthetic Enzymes

The production of pheromones is a tightly regulated process, often controlled by a neuropeptide called the Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.govuva.nlfrontiersin.orgwikipedia.orgnih.gov Released from the subesophageal ganglion, PBAN travels through the hemolymph to the pheromone gland. wikipedia.orgentomology2.or.kr There, it binds to a specific G-protein coupled receptor (PBAN-R) on the surface of the gland cells. uva.nlwikipedia.orgnih.govigem.org

This binding event initiates a signal transduction cascade. usda.gov A key consequence is the influx of extracellular calcium ions (Ca2+), which act as a critical second messenger. frontiersin.orgwikipedia.orgentomology2.or.kr The rise in intracellular calcium levels is believed to activate key enzymes involved in the later stages of the pheromone biosynthetic pathway, including desaturases and fatty acyl reductases, leading to the production of the final pheromone components. usda.govwikipedia.org In many moth species, this entire process is synchronized with the female's reproductive cycle and daily rhythms, with PBAN release often occurring during the scotophase (dark period). wikipedia.orgnih.gov

The expression of the genes encoding these biosynthetic enzymes is also highly regulated. Studies have shown that desaturase and reductase genes are often expressed specifically in the female pheromone gland. bohrium.comuva.nl The evolution of pheromone blends can be driven by changes in the regulation of these genes, allowing a species to express a different subset of desaturases from a common ancestral toolkit, thereby creating a novel, species-specific signal. pnas.orgpnas.orgresearchgate.netuva.nl This "birth-and-death" model of gene evolution, where genes are duplicated, lost, or gain new functions, is thought to be a major force in moth speciation. pnas.orgresearchgate.net

Recombinant Microorganism Research for Hexadecadienol Production

The potential of insect pheromones as eco-friendly pest control agents has spurred research into sustainable and cost-effective production methods. frontiersin.orgbiorxiv.org Chemical synthesis of these complex molecules can be expensive and challenging. frontiersin.orgbiorxiv.org Consequently, metabolic engineering of microorganisms, particularly yeast, has emerged as a promising alternative. nih.govfrontiersin.orgbiorxiv.org

Scientists have successfully engineered yeast cell factories to produce various moth pheromone components. oup.combiorxiv.orgresearchgate.netnih.gov The general strategy involves reconstructing the biosynthetic pathways within a host organism like the oleaginous yeast Yarrowia lipolytica or the baker's yeast Saccharomyces cerevisiae. frontiersin.orgbiorxiv.org This is achieved by introducing the specific genes that encode the necessary enzymes, such as desaturases and fatty acyl reductases, from the target moth species. oup.comnih.gov

Further metabolic engineering strategies are often employed to optimize production titers. These can include:

Increasing precursor supply: Modifying the host's native fatty acid metabolism to boost the availability of precursors like acetyl-CoA. frontiersin.orgbiorxiv.org

Eliminating competing pathways: Deleting genes involved in the degradation of fatty alcohols or the storage of lipids to channel more resources toward pheromone synthesis. biorxiv.orgresearchgate.net

Enzyme optimization: Engineering enzymes for altered or improved activity and directing them to specific cellular compartments, such as peroxisomes, to enhance pathway efficiency. oup.comnih.govfrontiersin.org

Research has demonstrated the successful production of various C12, C14, and C16 mono- and di-unsaturated alcohols in engineered yeast, with some studies achieving commercially relevant titers. biorxiv.orgresearchgate.netnih.gov While specific production of (4E,6Z)-Hexadecadien-1-ol in recombinant systems is documented in patent literature google.comgoogleapis.comgoogleapis.com, the general success of this platform technology indicates its feasibility for producing a wide range of complex pheromones.

Interactive Data Table: Key Enzymes in Lepidopteran Pheromone Biosynthesis

Below is a summary of key enzyme types and their functions in the biosynthesis of fatty acid-derived moth pheromones.

| Enzyme Class | Function | Substrate (Example) | Product (Example) | Source Organism (Example) |

| Fatty Acyl-CoA Desaturase | Introduces double bonds into the fatty acyl chain. nih.govfrontiersin.orgoup.com | Palmitoyl-CoA (16:CoA) | (Z)-11-Hexadecenoyl-CoA | Trichoplusia ni (Cabbage Looper) pnas.orgnih.gov |

| Bifunctional Desaturase | Catalyzes multiple, sequential desaturation steps. nih.govpnas.org | (Z)-11-Hexadecenoyl-CoA | (E,Z)-10,12-Hexadecadienoyl-CoA | Bombyx mori (Silkmoth) nih.govpnas.org |

| Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoA to a fatty alcohol. nih.govfrontiersin.orgbohrium.com | (E,Z)-10,12-Hexadecadienoyl-CoA | (E,Z)-10,12-Hexadecadien-1-ol (Bombykol) | Bombyx mori (Silkmoth) nih.govuva.nlcanada.ca |

| Chain-Shortening Enzymes (β-oxidation) | Removes two-carbon units from the fatty acyl chain. pnas.orgslu.senih.gov | (Z)-11-Octadecenoate | (Z)-9-Hexadecenoate | Dendrolimus punctatus (Pine Caterpillar Moth) nih.gov |

Advanced Chemical Synthesis Methodologies for 4e,6z Hexadecadien 1 Ol and Its Analogs

Stereoselective Total Synthesis Approaches to 4E,6Z-Hexadecadien-1-ol

The creation of the specific (4E,6Z) geometry in hexadecadien-1-ol (B14476207) is a primary focus of its total synthesis. The two double bonds, one E (trans) and one Z (cis), must be installed with high stereochemical fidelity.

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and has been instrumental in the synthesis of this compound. researchgate.netresearchgate.net This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

In one approach, the (6Z)-double bond is formed via a Wittig reaction between 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al and n-decyltriphenylphosphonium bromide. researchgate.netresearchgate.net The use of non-stabilized ylides under specific conditions typically favors the formation of the Z-alkene. commonorganicchemistry.com This method has been shown to produce the final alcohol with high isomeric purity, exceeding 99%. researchgate.netresearchgate.net

The general utility of the Wittig reaction is highlighted by its adaptability. For instance, different geometric isomers can be synthesized by choosing the appropriate ylide and aldehyde precursors. The synthesis of various isomers of dodecadien-1-ol, which are related compounds, also heavily relies on stereoselective Wittig reactions. sakura.ne.jp

| Precursor 1 | Precursor 2 | Key Reaction | Resulting Bond | Reference |

| 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al | n-Decyltriphenylphosphonium bromide | Wittig Reaction | 6Z-double bond | researchgate.netresearchgate.net |

| Decylaldehyde | Formylmethylene triphenylphosphorane | Wittig Reaction | (E)-2-dodecenal intermediate | tandfonline.com |

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. nobelprize.org These reactions have been successfully applied to the stereospecific synthesis of 4E,6Z-hexadeca-4,6-dien-1-ol. researchgate.net

One notable strategy involves the palladium-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with undec-1-yne. researchgate.netresearchgate.net This approach leverages the ability of palladium catalysts to facilitate the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, leading to the desired conjugated diene system. The starting material, ethyl (4E)-5-chloropent-4-enoate, can be sourced from industrially available (E)-1,3-dichloropropene. researchgate.net

The versatility of palladium-catalyzed reactions is also evident in the synthesis of related pheromones. For example, Sonogashira coupling, a palladium-copper co-catalyzed reaction, has been used to create (E,Z)- or (E,E)-conjugated double bonds in the synthesis of pheromone components for the cocoa pod borer moth. researchgate.net

Beyond the Wittig and palladium-catalyzed reactions, other advanced methods for olefin synthesis have been explored. Olefin metathesis, for instance, has emerged as a powerful technique for the synthesis of various unsaturated compounds, including pheromones. googleapis.comgoogle.com Cross-metathesis of protected fatty alcohols or esters with α-olefins using specific catalysts can yield a wide array of unsaturated precursors with high Z-olefin content. googleapis.com

Additionally, iron-catalyzed cross-coupling reactions have been developed as an alternative to palladium-based methods. For example, an approach to ethyl (4E)-alkenoates was developed using Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Synthesis of Geometric Isomers for Comparative Biological Studies

To understand the structure-activity relationship of pheromones, it is crucial to synthesize and test all possible geometric isomers. For 4,6-hexadecadien-1-ol, this means preparing the (4E,6Z), (4Z,6E), (4E,6E), and (4Z,6Z) isomers. tandfonline.com

The synthesis of these isomers often employs a combination of the techniques mentioned above. For example, to create the four geometric isomers of 4,6-hexadecadienol, along with their corresponding aldehydes and acetates, researchers have utilized different synthetic routes where one of the two double bonds is formed in a highly stereoselective manner. researchgate.nettandfonline.com The separation of the resulting isomers can then be achieved by methods like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net

These synthetic isomers are essential for biological assays, such as electroantennography (EAG), which measures the electrical response of an insect's antenna to different compounds. researchgate.nettandfonline.com Such studies have shown that for some species, only specific isomers, like the (4E,6Z) and (4Z,6E) isomers of the corresponding aldehyde, are biologically active, while others are inactive. tandfonline.com

Sustainable and Green Chemistry Metrics in this compound Synthesis Research

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of pheromones like this compound to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netgoogle.co.in

The evaluation of synthetic routes using green chemistry metrics provides a quantitative assessment of their environmental impact. researchgate.netgoogle.co.in This includes analyzing factors such as atom economy, E-factor (environmental factor), and the use of renewable resources. Researchers are exploring the use of biocatalysis and enzymatic reactions, which often offer high selectivity under mild conditions, as a greener alternative to traditional chemical methods. smolecule.com

Development of High Purity Synthetic Protocols

The biological activity of pheromones is often highly dependent on their isomeric purity. Even small amounts of an incorrect isomer can inhibit the biological response. Therefore, developing synthetic protocols that yield high-purity this compound is of utmost importance.

Ecological and Behavioral Research on 4e,6z Hexadecadien 1 Ol

Electroantennogram (EAG) Response Studies to 4E,6Z-Hexadecadien-1-ol and its Derivatives

Electroantennography is a technique used to measure the average output from an insect's entire antenna to a given chemical stimulus. Studies on the persimmon fruit moth, Stathmopoda masinissa, have utilized this method to determine the sensitivity of male moth antennae to (4E,6Z)-4,6-hexadecadien-1-ol and its corresponding acetate (B1210297) and aldehyde derivatives.

In research involving gas chromatography coupled with an electroantennographic detector (GC-EAD), three primary active compounds were identified from the pheromone gland extracts of female S. masinissa: (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH), (4E,6Z)-4,6-hexadecadienal (E4,Z6-16:Ald), and (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc). nih.govresearchgate.net When these naturally identified compounds were compared with their other synthetic geometrical isomers, the (4E,6Z) configuration consistently elicited the strongest EAG responses from the antennae of male moths. nih.govresearchgate.net This indicates that the specific stereochemistry of the double bonds at the 4th and 6th carbon positions is critical for molecular recognition by the moth's olfactory receptors.

Similar EAG studies were conducted on the eri-silk moth, where various isomers of 4,6-hexadecadienol and its derivatives were tested. The results showed that only the (4E,6Z) and (4Z,6E) isomers of the aldehyde were active, while other related compounds were found to be completely inactive, further highlighting the specificity of the antennal receptors. researchgate.netresearchgate.net

Table 1: Comparative EAG Responses in S. masinissa to 4,6-Hexadecadienyl Derivatives This table summarizes the relative antennal responses of male persimmon fruit moths to different isomers of the pheromone components. Note that specific mV response values are often study-dependent; this table reflects the qualitative findings.

| Compound | Isomer | EAG Response Level | Reference |

| 4,6-Hexadecadien-1-ol | (4E,6Z) | Strongest | nih.gov, researchgate.net |

| Other Isomers | Weaker | nih.gov, researchgate.net | |

| 4,6-Hexadecadienal | (4E,6Z) | Strongest | nih.gov, researchgate.net |

| Other Isomers | Weaker | nih.gov, researchgate.net | |

| 4,6-Hexadecadienyl Acetate | (4E,6Z) | Strongest | nih.gov, researchgate.net |

| Other Isomers | Weaker | nih.gov, researchgate.net |

Behavioral Assays of Male Moth Attraction to this compound

While EAG studies confirm that a male moth can detect a compound, behavioral assays are necessary to determine if that compound influences the moth's actions, such as initiating flight or navigating towards the source.

Laboratory-based behavioral bioassays for S. masinissa have provided insight into the specific roles of the different pheromone components. In one such study, (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc) was the only compound that, when presented alone, elicited a significant behavioral response in male moths compared to a control. nih.govresearchgate.net The addition of (4E,6Z)-4,6-hexadecadien-1-ol and its corresponding aldehyde to the acetate did not alter the level of activity, suggesting that for the Japanese population studied, the acetate might be the primary behavioral releaser. nih.gov

The ultimate test of a pheromone's effectiveness is its ability to attract target insects in a natural environment. Field trials for S. masinissa have revealed significant geographical variations in the composition of the attractive pheromone blend.

In a preliminary field trial conducted in Japan, lures baited with only (4E,6Z)-4,6-hexadecadienyl acetate were successful in attracting male moths. nih.govresearchgate.net This finding was consistent with laboratory assays and suggested that, for this population, the acetate could function as a stand-alone attractant. The potential roles of the alcohol and aldehyde as minor components in enhancing attraction in the field remained to be fully determined. nih.gov

Conversely, field studies with the Korean population of S. masinissa yielded different results. In these trials, lures containing either (4E,6Z)-4,6-hexadecadienyl acetate or (4E,6Z)-4,6-hexadecadien-1-ol as a single component were not attractive to male moths. researchgate.net This strongly implies that for the Korean population, a blend of components is required to achieve attraction, a common phenomenon in moth pheromone systems where specificity is encoded in the ratio of multiple compounds.

**Table 2: Field Trial Attractiveness of Pheromone Lures for S. masinissa*** *This table illustrates the differing field responses of Japanese and Korean populations of the persimmon fruit moth to various pheromone components.

| Lure Composition | Target Population | Male Attraction | Reference |

| E4,Z6-16:OAc (alone) | Japanese | Yes | nih.gov, researchgate.net |

| E4,Z6-16:OAc (alone) | Korean | No | researchgate.net |

| E4,Z6-16:OH (alone) | Korean | No | researchgate.net |

| E4,Z6-16:OAc + E4,Z6-16:OH | Korean | Yes (Implied) | researchgate.net |

Wind Tunnel Bioassays and Flight Path Analysis

Role of Blend Ratios and Minor Components in Behavioral Specificity

The precise ratio of components in a pheromone blend is often critical for ensuring species-specific communication and reproductive isolation. Research on S. masinissa highlights how this ratio can vary.

Analysis of pheromone gland extracts from the Korean population of S. masinissa identified two key components: (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH) and (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:Ac). researchgate.net Crucially, these components were found in a ratio where the alcohol was the major component, ranging from 85-90%, while the acetate constituted the minor component at 10-15%. researchgate.net Given that neither compound was attractive on its own in the field, it is the specific blend of this major alcohol component with the minor acetate component that appears to define the attractive signal for this population. researchgate.net

For the Japanese population, while the acetate was attractive alone in initial field tests, the gland extracts also contained the alcohol and the aldehyde. nih.govresearchgate.net The laboratory finding that the addition of the alcohol and aldehyde did not inhibit the acetate's activity suggests a different signaling system than in the Korean population, where the blend is obligatory. nih.gov The aldehyde, (4E,6Z)-4,6-hexadecadienal, was notably not detected in the samples from the Korean population. researchgate.net

Table 3: Identified Pheromone Components and Ratios in S. masinissa Gland Extracts This table compares the chemical composition of pheromone glands from different geographical populations of the persimmon fruit moth.

| Population | E4,Z6-16:OH (Alcohol) | E4,Z6-16:OAc (Acetate) | E4,Z6-16:Ald (Aldehyde) | Reference |

| Japanese | Detected | Detected | Detected | nih.gov, researchgate.net |

| Korean | 85-90% | 10-15% | Not Detected | researchgate.net |

Interspecific Chemical Communication and Pheromone Evolution

The study of pheromones like (4E,6Z)-4,6-hexadecadien-1-ol provides valuable insights into the evolution of chemical communication systems. The existence of different "pheromonal dialects" between the Japanese and Korean populations of S. masinissa is a clear example of intraspecific variation, which can be a precursor to speciation. This divergence, where one population relies on a single component for attraction while the other requires a specific blend, illustrates how pheromone signals can evolve over geographical separation.

The use of a 4,6-diene structure is not entirely unique to S. masinissa. Other moth species, such as the cocoa pod borer moth (Conopomorpha cramerella), utilize structurally related compounds like 4,6,10- or 4,6,11-trienes as pheromone components. researchmap.jp This suggests a shared biosynthetic heritage where different species have evolved to use variations of a common chemical theme, often by adding or modifying functional groups or double bond positions to ensure reproductive isolation. The evolution of such multi-component blends from common fatty acid precursors is a key mechanism for generating the vast diversity of moth pheromone signals observed in nature. pnas.org

Advanced Analytical Methodologies in 4e,6z Hexadecadien 1 Ol Research

Sophisticated Extraction and Purification Techniques from Biological Samples and Synthetic Mixtures

The initial step in the analysis of (4E,6Z)-Hexadecadien-1-ol from natural sources, such as insect pheromone glands, involves careful extraction to preserve the integrity of the compound. nih.govresearchgate.net A common method utilizes a hexane (B92381) extract of the pheromone glands. nih.govresearchgate.netresearchgate.net For synthetic mixtures, which may contain multiple isomers and byproducts, purification is paramount to obtaining a pure sample of the desired (4E,6Z) isomer. researchgate.netresearchgate.net

Purification strategies often employ various forms of chromatography. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating geometric isomers, which often have very similar physical properties. researchgate.netresearchgate.net In some cases, argentation chromatography, which utilizes the interaction of silver ions with double bonds, can be employed to separate isomers based on the configuration and position of the double bonds. Another technique involves the formation of urea (B33335) inclusion complexes, where the linear geometry of the desired isomer allows it to fit within the crystalline structure of urea, separating it from bulkier, undesired isomers. diva-portal.org Low-temperature crystallization can also be an effective method for purifying certain isomers. diva-portal.org For synthetic preparations, flash chromatography is a common purification step. wordpress.com

Two-phase extraction protocols have also been adapted for the concurrent analysis of pheromones and other lipids from a single sample, offering a more holistic view of the chemical profile. biorxiv.org This can involve a two-phase extraction followed by phase separation to isolate different classes of compounds. biorxiv.org

High-Resolution Chromatographic Separations for Isomer Analysis (e.g., GC, GC-EAD)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like (4E,6Z)-Hexadecadien-1-ol and its derivatives. nih.govmdpi.com The separation of different geometric isomers of hexadecadienols can be achieved with high-resolution capillary GC columns. tandfonline.com The choice of the stationary phase is critical; for instance, DB-23 and HP-5 columns have been used to analyze extracts containing this compound. researchgate.net Retention indices on different columns serve as a key parameter for tentative identification. mdpi.com

A particularly powerful technique in pheromone research is Gas Chromatography coupled with an Electroantennographic Detector (GC-EAD). nih.govresearchgate.netmdpi.comresearchmap.jp In GC-EAD, the effluent from the GC column is split, with one portion going to a standard detector (like a Flame Ionization Detector, FID) and the other passing over an insect's antenna. researchgate.netmdpi.com This allows for the simultaneous recording of the chemical profile and the antennal response, pinpointing which specific compounds in a complex mixture are biologically active. nih.govresearchgate.net Studies on the persimmon fruit moth, Stathmopoda masinissa, utilized GC-EAD to detect three EAG-active components in the pheromone gland extract, including (4E,6Z)-Hexadecadien-1-ol. nih.govresearchgate.net The (4E,6Z)-isomer was found to elicit the strongest EAG responses among four synthesized geometrical isomers. nih.govresearchgate.net

For enhanced separation of complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can be employed, offering significantly higher peak capacity than conventional GC. mdpi.com

Below is an interactive table summarizing the retention indices for natural pheromone components of S. masinissa and synthetic standards on different GC columns.

| Compound | Natural Component Retention Index (DB-23) | Synthetic Standard Retention Index (DB-23) | Natural Component Retention Index (HP-5) | Synthetic Standard Retention Index (HP-5) |

| (4E,6Z)-4,6-Hexadecadienal | 19.58 | 19.58 | 18.79 | 18.79 |

| (4E,6Z)-4,6-Hexadecadienyl acetate (B1210297) | 21.01 | 21.01 | 20.31 | 20.31 |

| (4E,6Z)-4,6-Hexadecadien-1-ol | 21.65 | 21.65 | 20.62 | 20.62 |

| Data sourced from a study on the sex pheromone of Stathmopoda masinissa. researchgate.net |

Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry for structural confirmation)

Once isolated, the definitive structural elucidation of (4E,6Z)-Hexadecadien-1-ol is achieved through a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is instrumental in identifying the molecular weight and fragmentation patterns of the compound and its derivatives. researchgate.netresearchgate.networdpress.comresearchgate.net In the analysis of the pheromone extract of S. masinissa, GC-MS was used to identify the alcohol, aldehyde, and acetate forms. nih.govresearchgate.net The mass spectrum of (4E,6Z)-Hexadecadien-1-ol shows a molecular ion peak (M+) at m/z 238. researchgate.net The alcohol and its corresponding acetate derivative often exhibit a characteristic base peak at m/z 79 in electron impact ionization mass spectra. researchgate.netresearchgate.netresearchgate.netresearchgate.net In contrast, the corresponding aldehyde shows a unique base peak at m/z 84, which is a key indicator of a 4,6-diene structure. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, which is crucial for confirming the connectivity and stereochemistry of the double bonds. researchgate.net The spin-spin coupling constants observed in the ¹H NMR spectrum can differentiate between cis (Z) and trans (E) configurations of the double bonds. researchgate.net

The following table presents a summary of the key mass spectral data for (4E,6Z)-Hexadecadien-1-ol and its related compounds.

| Compound | Molecular Ion (M+) | Key Fragment Ions |

| (4E,6Z)-4,6-Hexadecadien-1-ol | m/z 238 | m/z 220 ([M-18]+), m/z 79 (base peak) |

| (4E,6Z)-4,6-Hexadecadienal | Not specified | m/z 84 (base peak) |

| (4E,6Z)-4,6-Hexadecadienyl acetate | m/z 280 | m/z 220 ([M-60]+), m/z 79 (base peak) |

| Data compiled from studies on the sex pheromone of Stathmopoda masinissa. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

Chiral Analysis Methods for Enantiomeric Purity Assessment

While (4E,6Z)-Hexadecadien-1-ol itself is not chiral, the principles of chiral analysis are critical in pheromone research, as many related semiochemicals are chiral and their biological activity is often enantiomer-specific. When synthesizing pheromones or their precursors that are chiral, it is essential to determine the enantiomeric purity of the final product.

Chiral analysis is typically performed using chiral chromatography, most commonly chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). scielo.br In chiral GC, a chiral stationary phase is used to separate the enantiomers, which then allows for their individual detection and quantification. scielo.br For compounds that are difficult to resolve directly, derivatization to form diastereomers with a chiral resolving agent can be employed prior to chromatographic analysis. For instance, the enantiomeric purity of some epoxy alcohols has been determined by HPLC analysis of their 3,5-dinitrobenzoate (B1224709) esters. tandfonline.com

In one study, the enantiomeric excess of (S)- and (R)-(Z)-7,15-hexadecadien-4-olide was determined by hydrogenating the compounds and then analyzing the products by chiral GC using a β-cyclodextrin-based capillary column. scielo.br

Integration of Omics Technologies for Pheromone Profiling (e.g., Lipidomics)

Modern approaches to pheromone research are increasingly integrating "omics" technologies to gain a broader understanding of the biochemical context of pheromone production and signaling. Lipidomics, the large-scale study of lipids, is particularly relevant as many insect pheromones, including (4E,6Z)-Hexadecadien-1-ol, are derived from fatty acid metabolism. google.com

While traditional pheromone analysis has heavily relied on GC-MS, this technique is not always compatible with parallel lipidomics and metabolomics studies. biorxiv.org To address this, new methods are being developed. For example, a two-phase extraction protocol coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been optimized to acquire data on pheromones, metabolites, and other lipids concurrently from a single sample. biorxiv.org This integrated approach allows researchers to explore the relationships between pheromone profiles, physiological status (like reproductive quality), and the broader lipid and metabolite landscape within an organism. biorxiv.org Software platforms like MS-DIAL and MZmine2 are used for processing the complex datasets generated in lipidomics analyses. dergipark.org.tr

Future Research Directions and Theoretical Frameworks for 4e,6z Hexadecadien 1 Ol

Elucidation of Pheromone Receptor-Ligand Interactions at the Molecular Level

A critical frontier in understanding the action of 4E,6Z-Hexadecadien-1-ol is the detailed characterization of its interaction with specific protein receptors at a molecular level. The insect olfactory system is remarkably sensitive and specific, a feat accomplished through a multi-protein complex within the olfactory sensory neurons (OSNs) housed in antennal sensilla. nih.gov

The process begins when hydrophobic pheromone molecules like this compound are captured and solubilized by Pheromone-Binding Proteins (PBPs) present in the aqueous sensillum lymph. mdpi.commdpi.com These proteins transport the pheromone to the dendritic membrane of the OSN. Here, the pheromone is recognized by a specific Odorant Receptor (OR), which is a seven-transmembrane domain protein. This OR is part of a heterodimeric complex with a highly conserved co-receptor known as Orco. sci-hub.se The binding of the pheromone to the OR is thought to induce a conformational change that opens the ion channel of the Orco unit, leading to membrane depolarization and the generation of an electrical signal. frontiersin.org

While this general model is well-established, the specific receptor for this compound in S. masinissa has not yet been cloned or characterized. A primary goal for future research is to identify the specific OR gene that codes for the receptor of this C16 dienol. This would involve:

Transcriptome Analysis: Sequencing the antennal transcriptome of male S. masinissa to identify candidate OR genes.

Heterologous Expression: Expressing candidate ORs in a model system, such as Xenopus oocytes or modified cell lines, to test their response to this compound. researchgate.net

Molecular Docking and Modeling: Once the receptor is identified, computational modeling can be used to simulate the binding of this compound into the receptor's binding pocket. mdpi.com This can reveal the key amino acid residues involved in the interaction and explain the high specificity of the receptor for its ligand.

Understanding these molecular interactions is not only of fundamental scientific interest but also has practical implications for designing more specific and effective synthetic lures or antagonists for pest management.

Ecological and Evolutionary Dynamics of Pheromone Systems in Lepidoptera

Pheromone communication systems are not static; they are dynamic and evolve under various selective pressures, leading to diversification and, in some cases, the formation of new species. The pheromone system of Stathmopoda masinissa provides a compelling case study of this evolutionary process. Research has revealed significant geographic variation in the composition of its sex pheromone blend. dokumen.pubresearchgate.netresearchgate.net

For instance, studies have shown that while Japanese populations of S. masinissa use a blend that includes (4E,6Z)-4,6-hexadecadienyl acetate (B1210297) (E4,Z6-16:OAc) and the corresponding aldehyde (E4,Z6-16:Ald), a lure with these components was ineffective for the Korean population. sakura.ne.jpresearchgate.netresearchgate.net In the Korean population, (4E,6Z)-Hexadecadien-1-ol (E4,Z6-16:OH) is a major component of the pheromone blend, along with the acetate. researchgate.netresearchgate.net This difference in the pheromone signal between geographically separated populations is a strong indicator of incipient speciation, where divergence in communication signals contributes to reproductive isolation. dokumen.pubresearchgate.net

Future research in this area should focus on:

Population Genetics: Analyzing the genetic differences between Japanese, Korean, and other populations of S. masinissa to understand the genetic basis for the observed variation in pheromone production.

Behavioral Assays: Conducting cross-attraction experiments between different populations to determine the extent of reproductive isolation conferred by the different pheromone blends.

Ecological Drivers: Investigating the potential ecological factors (e.g., host plant differences, predator communities, climate) that might be driving the divergence in pheromone signals.

These studies will shed light on the evolutionary pathways that lead to the vast diversity of pheromone signals observed across Lepidoptera and how these signals contribute to the maintenance of species boundaries.

Development of Novel Biosensing Platforms for Pheromone Detection in Research

The ability to detect minute quantities of pheromones in real-time is crucial for both fundamental research and practical applications like pest monitoring. Developing novel biosensing platforms for compounds like this compound is an active area of research. These biosensors aim to mimic the high sensitivity and specificity of the insect's own olfactory system. sakura.ne.jp

A typical biosensor consists of a biological recognition element coupled to a transducer that converts the binding event into a measurable signal. jpionline.org For pheromone detection, several approaches are being explored:

Recognition Elements:

Odorant-Binding Proteins (OBPs): These proteins can be immobilized on a sensor surface to capture specific pheromones. researchgate.net Graphene-based field-effect transistors have been successfully used with an immobilized PBP from Bombyx mori to detect its pheromone. researchgate.net

Odorant Receptors (ORs): Entire receptors or receptor-expressing cells can be integrated into biosensors, offering potentially higher specificity. sci-hub.se

Whole Antennae (Electroantennography): The entire insect antenna can be used as the biological component in an "electroantennographic detector," a well-established research tool. researchgate.net

Transduction Methods:

Electrochemical Sensors: These are well-suited for alcohol-based pheromones like this compound. The enzymatic oxidation of the alcohol at an electrode surface can generate a measurable current. mdpi.comnih.gov Nanomaterials like gold nanoparticles and reduced graphene oxide are used to enhance sensitivity and stability. mdpi.comnih.gov

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) can detect the change in refractive index that occurs when the pheromone binds to immobilized recognition molecules. researchgate.netnih.govresearchgate.net This method is label-free and highly sensitive.

Future work will focus on miniaturizing these platforms, improving their field robustness, and developing multiplexed sensors that can detect all components of a pheromone blend simultaneously. A specific biosensor for this compound would be a valuable tool for precisely monitoring S. masinissa populations in persimmon orchards. researchgate.net

Cross-Disciplinary Research Integrating Chemical Ecology, Genetics, and Neuroethology

A comprehensive understanding of the this compound pheromone system requires a synergistic approach that integrates insights from multiple scientific disciplines.

Chemical Ecology forms the foundation by identifying the chemical structures of the pheromones and their behavioral significance. It answers the "what" and "why" of the chemical signal, demonstrating, for example, that a specific blend of the alcohol, acetate, and aldehyde derivatives of 4E,6Z-hexadecadiene is used by S. masinissa. researchgate.netsakura.ne.jp

Genetics and Molecular Biology delve into the "how" of pheromone production and perception. This involves identifying the genes that code for the biosynthetic enzymes (such as desaturases and reductases) that create this compound from fatty acid precursors, as well as the genes for the receptors and binding proteins that detect it. usda.govharvard.edu Understanding the genetic basis is crucial for explaining the evolutionary variations seen between different moth populations. dokumen.pub

Neuroethology bridges the gap between signal reception and behavioral output. It investigates how the nervous system processes the information from the pheromone receptors. Techniques like single-sensillum recording can measure the electrical activity of individual neurons responding to this compound, revealing the neural code for the pheromone. nih.govusda.gov Calcium imaging can visualize activity patterns across the primary olfactory centers in the brain, such as the antennal lobe.

Future theoretical frameworks must be built upon the integration of these fields. For example, to fully understand the geographic variation in the S. masinissa pheromone, researchers need to link the genetic differences in biosynthetic and receptor genes to the observed differences in chemical blends and neurophysiological responses, and ultimately to the resulting reproductive isolation observed in the field.

Research on Pheromone Degradation and Inactivation Mechanisms in Biological Systems

For a pheromone signaling system to be effective, especially in tracking a filamentous plume in the air, the signal must be terminated rapidly after the stimulus is gone. This allows the male moth to detect rapid changes in pheromone concentration and navigate towards the female. This rapid inactivation is accomplished by Odorant-Degrading Enzymes (ODEs) located in the antennae, often within the sensillum lymph. sci-hub.sefrontiersin.orgnih.gov

The main classes of enzymes involved in pheromone degradation in Lepidoptera include:

Esterases: These enzymes are critical for degrading acetate-based pheromones. nih.gov

Aldehyde Oxidases (AOXs): These enzymes are responsible for converting aldehyde pheromones into their corresponding, and generally inactive, carboxylic acids. frontiersin.orgmdpi.comnih.gov AOXs have been identified in the antennae of several moth species and are considered key ODEs. frontiersin.orgnih.gov

Glutathione S-Transferases (GSTs) and Cytochrome P450s: These have also been implicated in the metabolism of odorants and xenobiotics in the antennae. sci-hub.se

Since this compound is a primary alcohol, the most likely enzymes involved in its degradation would be alcohol dehydrogenases or alcohol oxidases , which would convert it to the corresponding aldehyde (4E,6Z-hexadecadienal). This aldehyde could then be further oxidized to a carboxylic acid by an AOX. frontiersin.org Interestingly, both the alcohol and the aldehyde have been identified as EAG-active components in S. masinissa, suggesting a complex interplay where the degradation product might also be part of the signal. researchgate.netsakura.ne.jp

Future research must focus on identifying and functionally characterizing the specific ODEs in S. masinissa antennae. This would involve proteomic and transcriptomic analysis of antennal tissue to find candidate enzymes, followed by in vitro functional assays to confirm their activity against this compound. Understanding these degradation mechanisms could open new avenues for pest control, for instance, by developing inhibitors for these enzymes to disrupt the male's ability to track the pheromone signal.

Q & A

What are the key challenges in synthesizing 4E,6Z-Hexadecadien-1-ol with high stereochemical purity, and what methodologies address these?

Basic Research Question

Stereochemical purity is critical due to the compound’s geometric isomerism. Challenges include controlling double-bond geometry during synthesis and avoiding isomerization.

- Methodology : Use stereoselective reactions like the Wittig reaction with Z-selective reagents for the 6Z configuration. Purification via silver-ion chromatography can separate isomers by exploiting coordination differences .

- Validation : Confirm purity using GC-MS with chiral stationary phases (e.g., β-cyclodextrin columns) to resolve E/Z isomers .

How can researchers differentiate between this compound and its geometric isomers using spectroscopic methods?

Basic Research Question

Distinguishing isomers requires analyzing coupling constants and chemical shifts in NMR and mass fragmentation patterns.

- NMR : For the 4E,6Z configuration, H NMR will show vicinal coupling constants () of ~14–16 Hz for trans (4E) and ~10–12 Hz for cis (6Z) double bonds. C NMR can confirm carbon environments .

- GC-MS : Use polar capillary columns (e.g., DB-WAX) to separate isomers based on retention indices. Electron ionization (EI) spectra exhibit distinct fragmentation patterns for E/Z configurations .

What experimental designs are optimal for studying the pheromonal activity of this compound in insect models?

Advanced Research Question

Pheromone studies require controlled behavioral assays and electrophysiological validation.

- Wind Tunnel Assays : Test attraction/repellency by releasing the compound at controlled concentrations (ng/mL to µg/mL) in airflow systems. Measure insect response rates and flight paths .

- Electroantennography (EAG) : Isolate antennal receptors to quantify depolarization signals, ensuring specificity by comparing responses to synthetic isomers .

- Field Trials : Deploy slow-release dispensers in natural habitats to assess ecological impact, using mark-recapture methods to track population effects .

How should researchers address contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question

Contradictions often arise from variability in experimental conditions or isomer contamination.

- Meta-Analysis : Use intelligent data analysis (IDA) to identify outliers and cluster studies by variables (e.g., purity thresholds, bioassay protocols). Triangulate results with controlled replication .

- Isomer Purity Verification : Re-analyze historical samples via HPLC-MS to confirm reported configurations. Contradictions may stem from undetected isomer mixtures .

- Standardized Protocols : Advocate for harmonized bioassay conditions (e.g., OECD guidelines) to reduce inter-study variability .

What computational approaches predict the physicochemical properties of this compound, and how reliable are they?

Advanced Research Question

Computational models balance accuracy with resource efficiency.

- Molecular Dynamics (MD) : Simulate logP (octanol-water partition coefficient) using force fields (e.g., GAFF2) to predict bioavailability. Validate against experimental HPLC-derived logP values .

- Density Functional Theory (DFT) : Calculate IR and NMR spectra for comparison with empirical data. Discrepancies >5% suggest model limitations .

- Limitations : Predicted vapor pressure and solubility may deviate due to isomer-specific interactions not fully captured in simulations .

What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Basic Research Question

Stability is compromised by oxidation and isomerization under light/heat.

- Storage : Store at –20°C under argon in amber vials. Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation .

- Stability Monitoring : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) and track isomer ratios via GC-MS monthly .

How can researchers resolve spectral overlaps in chromatographic analysis of this compound mixtures?

Advanced Research Question

Co-elution of isomers complicates quantification.

- 2D-GC×GC : Enhance resolution by coupling two columns with orthogonal polarities (e.g., DB-5 × HP-INNOWAX). Use time-of-flight MS (TOF-MS) for precise peak deconvolution .

- Derivatization : Convert hydroxyl groups to trimethylsilyl (TMS) ethers, altering retention times and improving separation on non-polar columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.